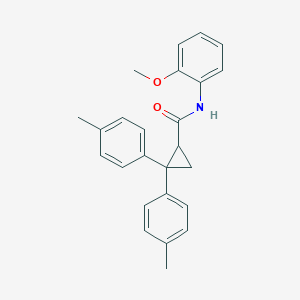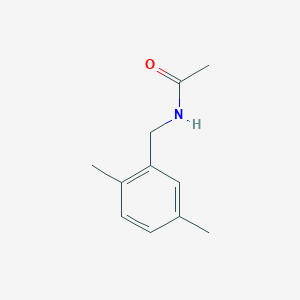![molecular formula C24H28N4O3S B11098666 (4E)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098666.png)
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-{(E)-1-[4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. This compound is characterized by its unique structure, which includes a pyrazolone core, a piperidinosulfonyl group, and a dimethylphenyl moiety.
Preparation Methods
The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-{(E)-1-[4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, including the formation of the pyrazolone core and the subsequent attachment of the piperidinosulfonyl and dimethylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-{(E)-1-[4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidinosulfonyl group may play a crucial role in binding to target proteins, while the pyrazolone core could be involved in modulating biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives and sulfonyl-containing molecules. Compared to these compounds, 2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-{(E)-1-[4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one
- 4-(Piperidinosulfonyl)aniline derivatives .
Properties
Molecular Formula |
C24H28N4O3S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-4-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H28N4O3S/c1-17-7-10-21(15-18(17)2)28-24(29)23(19(3)26-28)16-25-20-8-11-22(12-9-20)32(30,31)27-13-5-4-6-14-27/h7-12,15-16,26H,4-6,13-14H2,1-3H3 |
InChI Key |
SMNVQCXTRZKLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11098587.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098601.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate](/img/structure/B11098614.png)
![4-{(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl butanoate](/img/structure/B11098626.png)
![2-({(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11098632.png)
![2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate](/img/structure/B11098638.png)

![4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11098658.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11098661.png)
![(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11098668.png)
![1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B11098676.png)
![Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-](/img/structure/B11098679.png)
![N-{(1Z)-3-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11098684.png)
